molecular formula C12H16N2O2 B1320438 N-(5-amino-2-methylphenyl)oxolane-2-carboxamide CAS No. 926197-27-5

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B1320438
CAS No.: 926197-27-5
M. Wt: 220.27 g/mol
InChI Key: JGTJPOMJOPFRMD-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide is a versatile chemical compound with a unique structure that offers a wide range of possibilities for exploration and innovation. This compound holds great potential for scientific research due to its diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolane-2-carboxamide under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound shares a similar amino group and aromatic structure.

    N-(5-amino-2-methylphenyl)-2-methylpropanamide: Another compound with a similar amino group and aromatic structure

Uniqueness

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide is unique due to its oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTJPOMJOPFRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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